molecular formula C9H10FNO3 B1344027 6-(3-Fluoropropoxy)nicotinic acid

6-(3-Fluoropropoxy)nicotinic acid

Cat. No. B1344027
M. Wt: 199.18 g/mol
InChI Key: ABRNYQDYZQBPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Fluoropropoxy)nicotinic acid is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Fluoropropoxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Fluoropropoxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(3-Fluoropropoxy)nicotinic acid

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

6-(3-fluoropropoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10FNO3/c10-4-1-5-14-8-3-2-7(6-11-8)9(12)13/h2-3,6H,1,4-5H2,(H,12,13)

InChI Key

ABRNYQDYZQBPBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)OCCCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (0.220 g, 5.50 mmol) was added to a solution of 3-fluoropropan-1-ol (0.390 g, 5 mmol) in N,N-dimethylformamide (5 mL). The mixture was stirred under an atmosphere of nitrogen for 25 min and added a solution of ethyl 6-chloronicotinate (0.928 g, 5.00 mmol) in N,N-dimethylformamide (2.5 mL). The reaction mixture was stirred for 35 min and then quenched with water. The reaction mixture was extracted with ethyl acetate, the organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo. Purification by column chromatography using a gradient of ethyl acetate in heptane yielded an oil. The crude was dissolved in 1M sodium hydroxide, (16.50 mL, 16.50 mmol) and ethanol (20 mL) and heated to 50° C. for 1.5 h. The organic solvent was removed in vacuo, and the residual aqueous solution was cooled on ice. 2 M hydrochloric acid was added until an acidic pH was reached. The obtained precipitate was filtered off, washed with ice-water, and dried in vacuo affording the title compound, 0.53 g (81%) as a white solid; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.71 (dd, 1 H), 8.14 (dd, 1 H), 6.90 (dd, 1 H), 4.65 (t, 1 H), 4.54 (t, 1 H), 4.43 (t, 2 H), 2.05-2.19 (m, 2 H); MS (APPI/APCI) m/z 228[M+H+].
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.928 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.